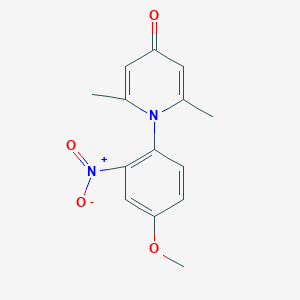
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazides. This compound has gained attention in scientific research due to its potential application in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide varies depending on its application. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial and fungal infections, it acts by inhibiting the synthesis of essential cellular components such as DNA, RNA, and proteins. In agriculture, it regulates plant growth by affecting the hormonal balance of the plant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide vary depending on the dose and duration of exposure. In vitro studies have shown that this compound can cause DNA damage and oxidative stress in cells. In animal studies, it has been shown to affect liver and kidney function at high doses. However, further studies are required to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments is its versatility. This compound can be used in a wide range of applications, including cancer research, microbiology, and plant biology. However, one limitation of using this compound is its toxicity. This compound can be harmful to human health if not handled properly, and caution must be taken when working with it.
Direcciones Futuras
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. In cancer research, further studies are required to determine the efficacy of this compound in combination with other chemotherapeutic agents. In agriculture, more research is needed to determine the optimal dose and application method for this compound. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties.
Conclusion
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a versatile compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound and its applications.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide involves the reaction of 2-(4-chloro-2-methylphenoxy) acetic acid hydrazide and 3-nitrobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions for a specific duration, and the product is obtained after purification.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been extensively studied for its potential application in various fields. In medicine, this compound has shown promising results in the treatment of cancer, bacterial infections, and fungal infections. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a building block for the synthesis of new materials.
Propiedades
Nombre del producto |
2-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide |
|---|---|
Fórmula molecular |
C16H14ClN3O4 |
Peso molecular |
347.75 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14ClN3O4/c1-11-7-13(17)5-6-15(11)24-10-16(21)19-18-9-12-3-2-4-14(8-12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+ |
Clave InChI |
GNFLGPKULPTPRY-GIJQJNRQSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)


![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)